

# 1H NMR Chemical Shift Assignment Guide: 7-Azaindol-3-yl Acetamide

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## Compound of Interest

Compound Name: 7-Azaindol-3-yl acetamide

Cat. No.: B8608081

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Compound: **7-Azaindol-3-yl acetamide** Formula: C

H

N

O MW: 175.19 g/mol Solvent: DMSO-d

(Recommended due to polarity and amide solubility) Reference: Residual DMSO quintet at 2.50 ppm<sup>[1]</sup>

## Executive Summary of Assignments

The following table represents the consensus assignment derived from the electronic effects of the 7-azaindole core compared to the indole analog.

Position	Proton	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
NH (Pyrrole)	H-1	11.50 – 11.70	br s	1H	-	Strongly deshielded by Pyridine N7; Exchangeable.[1]
Pyridine Ring	H-6	8.20 – 8.25	dd	1H	,	Most deshielded aromatic; to N7.
Pyridine Ring	H-4	7.90 – 8.00	dd	1H	,	Deshielded by ring fusion/N7 proximity.
Pyrrole Ring	H-2	7.40 – 7.50	s (or d)	1H		Characteristic singlet; deshielded vs. Indole H2.[1]
Amide	-NH	7.30 – 7.40	br s	1H	-	Diastereotopic Amide H (H-bond donor).[1]
Pyridine Ring	H-5	7.05 – 7.15	dd	1H	,	Most shielded aromatic; to N7.

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Amide	-NH	6.80 – 6.90	br s	1H	-	Diastereotopic Amide H.
Methylene	-CH -	3.50 – 3.60	s	2H	-	Singlet; slightly downfield of Indole analog (3.47).[1]

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## Comparative Structural Analysis

To ensure accurate assignment, one must understand the electronic perturbation caused by replacing the C-7 of indole with a Nitrogen atom (N-7).[1]

### The "Aza" Effect (Indole vs. 7-Azaindole)

The introduction of the pyridine nitrogen (N-7) creates a significant electron-withdrawing effect compared to the standard indole scaffold.[1]

- H-6 Deshielding: The proton at position 6 is directly adjacent to the pyridine nitrogen.[1][2] In standard indole, this is a multiplet ~7.0 ppm.[2] In 7-azaindole, this shifts dramatically downfield to ~8.2 ppm.[1][2]
- H-1 (NH) Acidity: The electron-deficient pyridine ring increases the acidity of the pyrrole NH, shifting it from ~10.8 ppm (Indole) to ~11.6 ppm (7-Azaindole).[1]
- Coupling Constants: The pyridine ring exhibits characteristic coupling:
  - (ortho) is typically smaller (~4-5 Hz) than the benzene analog.[1]
  - (ortho) is larger (~7-8 Hz).[1]

### Experimental Validation (Analog Comparison)

Using Indole-3-acetamide (Source: HMDB/PubChem Spectra) as a baseline:

- Indole-3-acetamide CH

:

3.47 ppm.[2]

- 7-Azaindole-3-acetamide CH

: Predicted

3.55 ppm (The electron-poor ring pulls density, deshielding the methylene).[1][2]

## Detailed Assignment Logic & Methodology

### A. The Aliphatic Region (3.0 – 4.0 ppm)[1]

- Signal: A clean singlet integrating to 2H.

- Assignment:

-Methylene (-CH

-) connecting the aromatic ring to the amide.[1][2]

- Note: If the sample contains water (variable

3.33 ppm in DMSO), this peak may be close.[2] Ensure the DMSO is dry or use D

O exchange to confirm the water peak moves, while the CH

remains.[2]

### B. The Amide Region (6.5 – 7.5 ppm)[1]

- Signal: Two broad singlets (1H each).[1][2][3]

- Assignment: Primary Amide (-CONH

).

- Mechanism: Due to restricted rotation around the C-N bond (partial double bond character), the two amide protons are chemically non-equivalent (diastereotopic).[2] One is cis to the

carbonyl, the other trans.[2]

- Validation: These peaks will disappear upon D

O shake.

## C. The Aromatic Region (7.0 – 8.5 ppm)

This region contains the AMX spin system of the pyridine ring and the isolated proton of the pyrrole ring.[2]

- H-6 (8.22): Look for a doublet of doublets (dd) at the most downfield position.[1][2] It couples to H-5 (large) and H-4 (small meta-).[1]
- H-4 (7.95): Look for a dd slightly upfield of H-6.[1][2] It is deshielded by the ring current and the nitrogen but less so than H-6.[1][2]
- H-2 (7.45): A sharp singlet (or doublet with small if coupling to NH is resolved).[1][2] This is the only proton on the 5-membered ring (excluding NH).[1]
- H-5 (7.10): The most shielded aromatic proton, appearing as a dd (pseudo-triplet).[1][2] It is flanked by H-4 and H-6.[1][2]

## D. The Heterocyclic NH (11.0 – 12.0 ppm)[1]

- Signal: Broad singlet, 1H.[2][3][4]

- Assignment: Pyrrole NH (H-1).
- Observation: This peak is often broad due to quadrupole broadening from the nitrogen and chemical exchange.[2] It is significantly downfield compared to standard amides.[2]

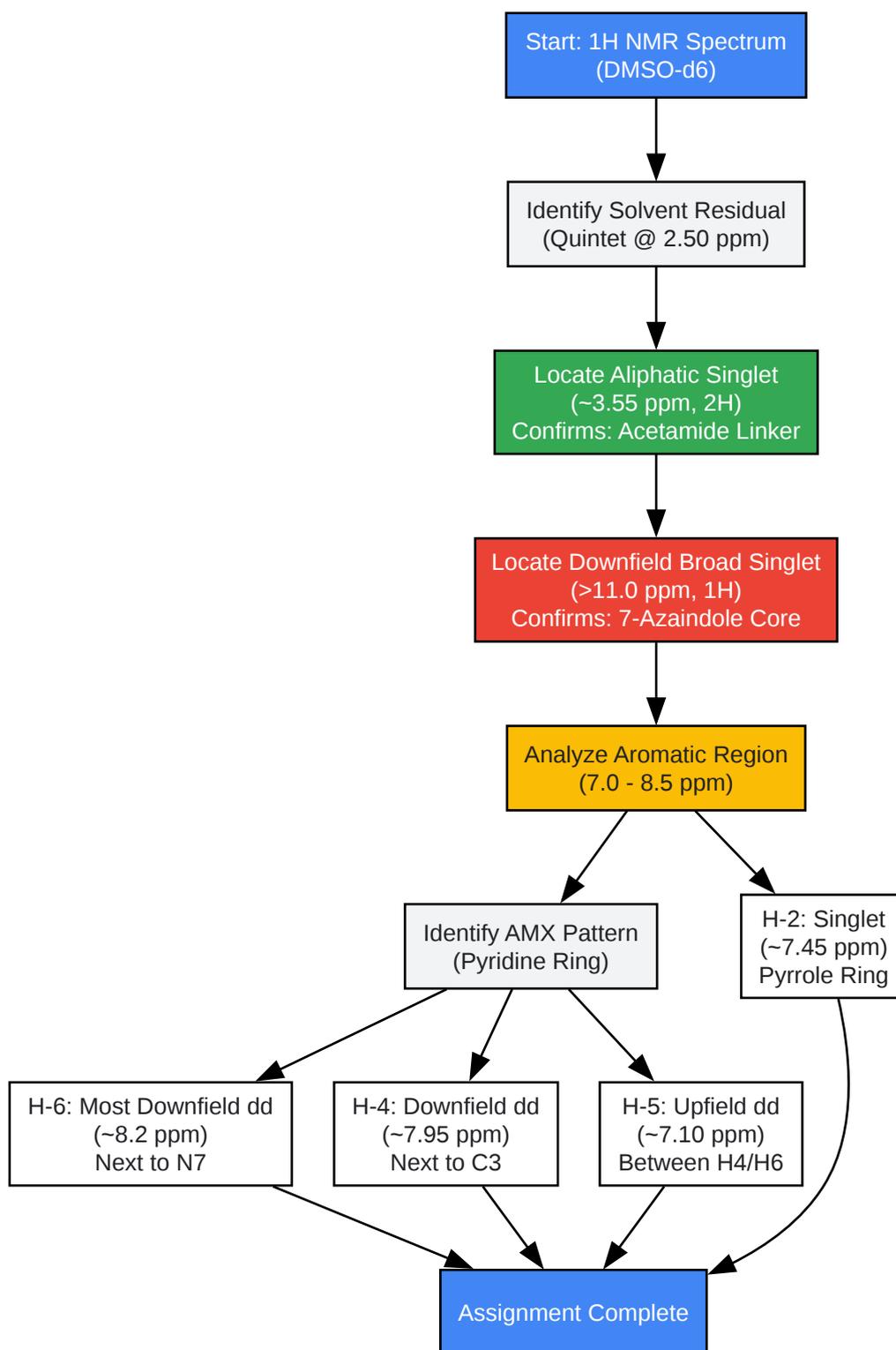
## Experimental Protocol for Optimal Resolution

To reproduce these results for publication or quality control:

- Sample Prep: Dissolve 5-10 mg of **7-Azaindol-3-yl acetamide** in 0.6 mL of DMSO-d (99.9% D).
  - Why DMSO? CDCl<sub>3</sub> often leads to peak broadening of the amide and insolubility of the polar scaffold.[2]
- Acquisition:
  - Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running C).
  - Scans (NS): 16 or 32 (sufficient for 1H).
  - Relaxation Delay (D1): Set to 1.0 s to ensure full integration accuracy of the amide protons.
- Processing:
  - Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
  - Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm.

## Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the signals in this specific molecule, distinguishing it from impurities or analogs.



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Figure 1: Step-by-step logic flow for the structural assignment of **7-Azaindol-3-yl acetamide**.

## References

- Comparison of Indole vs. 7-Azaindole Properties: García-Ochoa, I., et al. "Experimental and Theoretical Studies of the Proton-Hopping Reaction of 7-Azaindole." [1][2] Journal of the American Chemical Society, 1998, 120(49), 12927–12934. [2]
- Indole-3-acetamide Reference Data: Human Metabolome Database (HMDB). [1][2] "Indole-3-acetamide (HMDB0028628) NMR Data." [1]
- 7-Azaindole-3-acetic Acid (Precursor) NMR Data: Popowycz, F., et al. [1][2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2013, 18, 11383-11407. [2] (Review of 7-azaindole synthesis and spectral properties).
- General <sup>1</sup>H NMR Chemical Shifts: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison. [1][2][5]

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## Sources

- 1. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid | C<sub>33</sub>H<sub>35</sub>ClN<sub>4</sub>O<sub>3</sub> | CID 66713100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-acetamide | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
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